Cas no 797-70-6 (Tri-p-tolylphosphine Oxide)

Tri-p-tolylphosphine Oxide structure
Tri-p-tolylphosphine Oxide structure
Tri-p-tolylphosphine Oxide
797-70-6
C21H21OP
320.364606618881
MFCD00059321
564366
87576803

Tri-p-tolylphosphine Oxide Properties

Names and Identifiers

    • Tri-p-tolylphosphine oxide
    • Tris(4-methylphenyl)phosphine Oxide
    • 1-bis(4-methylphenyl)phosphoryl-4-methylbenzene
    • Phosphine oxide,tris(4-methylphenyl)-
    • Phosphine oxide,tris(p-tolyl)
    • tri(4-methylphenyl)phosphine oxide
    • tri(4-tolyl)phosphine oxide
    • tri(p-tolyl)phosphane oxide
    • tris-(4-methylphenyl)phosphine oxide
    • Tris(p-tolyl)phosphine oxide
    • tritolylphosphine oxide
    • Phosphine oxide, tris(p-tolyl)-
    • C21H21OP
    • tri-p-tolylphos-phine oxide
    • Tris(4-methylphenyl)phosphineOxide
    • 2459AC
    • AX8155841
    • Phosphine oxide, tri-p-tolyl- (6CI, 7CI, 8CI)
    • Tris(4-methylphenyl)phosphine oxide (ACI)
    • Tri(p-methylphenyl)phosphine monoxide
    • Tris(4-tolyl)phosphine oxide
    • Tris-p-tolylphosphine oxide
    • T0995
    • DTXSID00229835
    • MFCD00059321
    • SY054626
    • SCHEMBL262688
    • 1-[bis(4-methylphenyl)phosphoroso]-4-methylbenzene
    • CS-0095842
    • Tri-p-tolylphosphineOxide
    • AKOS016010911
    • BRN 2810669
    • T72951
    • AS-58832
    • 797-70-6
    • FT-0765933
    • SPKBYIYIZQARNX-UHFFFAOYSA-N
    • DB-246442
    • +Expand
    • MFCD00059321
    • SPKBYIYIZQARNX-UHFFFAOYSA-N
    • 1S/C21H21OP/c1-16-4-10-19(11-5-16)23(22,20-12-6-17(2)7-13-20)21-14-8-18(3)9-15-21/h4-15H,1-3H3
    • O=P(C1C=CC(C)=CC=1)(C1C=CC(C)=CC=1)C1C=CC(C)=CC=1
    • 2810669

Computed Properties

  • 320.133002g/mol
  • 0
  • 5.1
  • 0
  • 1
  • 3
  • 320.133002g/mol
  • 320.133002g/mol
  • 17.1Ų
  • 23
  • 346
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • nothing
  • 0

Experimental Properties

  • 4.25120
  • 26.88000
  • 145.0 to 149.0 deg-C
  • Not determined
  • Not determined

Tri-p-tolylphosphine Oxide Security Information

  • SZ2000000

Tri-p-tolylphosphine Oxide Customs Data

  • 2931900090
  • China Customs Code:

    2931900090

    Overview:

    2931900090. Other organic-Inorganic compound. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:6.5%. general tariff:30.0%

    Summary:

    2931900090. other organo-inorganic compounds. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:6.5%. General tariff:30.0%

Tri-p-tolylphosphine Oxide Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P003VOA-250mg
Tri-p-tolylphosphine oxide
797-70-6 98%
250mg
$9.00 2024-04-21
A2B Chem LLC
AB80218-250mg
Tris(4-methylphenyl)phosphine oxide
797-70-6 98%
250mg
$9.00 2024-04-19
Aaron
AR003VWM-100mg
Tri-p-tolylphosphine oxide
797-70-6 97%
100mg
$6.00
abcr
AB143113-1 g
Tris(4-methylphenyl)phosphine oxide, 98%; .
797-70-6 98%
1g
€202.30 2023-06-24
Alichem
A019138677-5g
Tri-p-tolylphosphine oxide
797-70-6 95%
5g
$245.52 2023-09-01
Ambeed
A632712-250mg
Tri-p-tolylphosphine oxide
797-70-6 98%
250mg
$11.0 2024-07-24
Chemenu
CM283219-5g
Tri-p-tolylphosphine oxide
797-70-6 95%
5g
$287
eNovation Chemicals LLC
D748929-5g
Tri-p-tolylphosphine oxide
797-70-6 98.0%
5g
$320 2022-06-09
TRC
T078110-5g
Tri-p-tolylphosphine oxide
797-70-6
5g
$ 280.00 2022-06-03
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T61860-5g
Tri-p-tolylphosphine oxide
797-70-6 98%
5g
¥785.0 2024-07-18

Tri-p-tolylphosphine Oxide Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Hydrogen peroxide Solvents: Dichloromethane ,  Water ;  10 min, rt
1.2 Reagents: Water ;  rt
Reference
Conversion from Heterometallic to Homometallic Metal-Organic Frameworks
Song, Jeong Hwa; et al, Chemistry - A European Journal, 2020, 26(51), 11767-11775

Synthetic Circuit 2

Reaction Conditions
1.1 Catalysts: Au3+ (compound with nanofibrous phosphosilicate, supported on cellulose) ,  Silicon phosphide (compound with gold(III), supported on cellulose) Solvents: Dimethyl carbonate ;  rt
Reference
Photooxidation of triarylphosphines under aerobic conditions in the presence of a gold(III) complex on cellulose extracted from Carthamus tinctorius immobilized on nanofibrous phosphosilicate
Sadeghzadeh, Seyed Mohsen; et al, RSC Advances, 2019, 9(3), 1509-1516

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: 4-Phenyl-9H-thioxanthen-9-one Solvents: Methanol ;  1 h, 1 atm, rt
Reference
Visible light-induced 4-phenylthioxanthone-catalyzed aerobic oxidation of triarylphosphines
Ding, Aishun; et al, Tetrahedron Letters, 2018, 59(43), 3880-3883

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: 3-Fluoro-3-(1,1,2,2,3,3,3-heptafluoropropyl)-2-(1,1,2,2,3,3,4,4,4-nonafluorobuty…
Reference
Oxaziridine, 3-fluoro-3-(heptafluoropropyl)-2-(nonafluorobutyl)
Metrangolo, Pierangelo; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2005, 1, 1-7

Synthetic Circuit 5

Reaction Conditions
1.1 Catalysts: 3-Fluoro-3-(1,1,2,2,3,3,3-heptafluoropropyl)-2-(1,1,2,2,3,3,4,4,4-nonafluorobuty…
Reference
Oxaziridine, 3-fluoro-3-(heptafluoropropyl)-2-(nonafluorobutyl)-
Metrangolo, Pierangelo; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, ,

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Cesium carbonate Catalysts: 2971721-62-5 Solvents: Ethanol ;  1 h, 90 °C
Reference
Highly efficient and well-defined phosphinous acid-ligated Pd(II) precatalysts for Hirao cross-coupling reaction
Hong, Li-Hui; et al, Dalton Transactions, 2023, 52(16), 5101-5109

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Triethylamine ,  Sodium iodide Catalysts: Palladium diacetate Solvents: Dimethylformamide ;  rt → 120 °C; 4 h, 120 °C
Reference
Palladium-Catalyzed C-P Bond-Forming Reactions of Aryl Nonaflates Accelerated by Iodide
McErlain, Holly; et al, Journal of Organic Chemistry, 2021, 86(23), 17036-17049

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ;  0 °C; 1 h, reflux
1.2 Reagents: Phosphorus oxychloride ;  0 °C; 1 h, reflux
Reference
Synthesis, derivatization and structural characterization of a new macrobicyclic phosphane oxide cryptand
Daebritz, Frank; et al, European Journal of Organic Chemistry, 2008, (33), 5571-5576

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Magnesium ,  Iodine Solvents: Tetrahydrofuran ;  0 °C; 1 h, 0 °C → reflux; reflux → 0 °C
1.2 Reagents: Phosphorus oxychloride ;  0 °C; 1 h, reflux
Reference
One-pot cascade ring enlargement of isatin-3-oximes to 2,4-dichloroquinazolines mediated by bis(trichloromethyl)carbonate and triarylphosphine oxide
Qin, Jinjing; et al, Phosphorus, 2020, 195(12), 1007-1012

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C → rt; 2 h, rt
2.1 Reagents: Triethylamine ,  Sodium iodide Catalysts: Palladium diacetate Solvents: Dimethylformamide ;  rt → 120 °C; 4 h, 120 °C
Reference
Palladium-Catalyzed C-P Bond-Forming Reactions of Aryl Nonaflates Accelerated by Iodide
McErlain, Holly; et al, Journal of Organic Chemistry, 2021, 86(23), 17036-17049

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Tetrakis(hydroxymethyl)phosphonium chloride ,  Potassium carbonate Catalysts: trans-Di(μ-acetato)bis[o-(di-o-tolylphosphino)benzyl]dipalladium
Reference
A new palladium-catalyzed P-C coupling reaction: synthesis of triarylphosphine oxides and diarylmethylphosphine oxides
Stark, Gene A.; et al, Synthetic Communications, 2000, 30(10), 1703-1711

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Sodium amide Solvents: Toluene ;  24 h, reflux
Reference
New reactions and reactive intermediates in the pyrolysis of cyclic phosphonium ylides
Aitken, R. Alan; et al, ARKIVOC (Gainesville, 2017, (3), 293-301

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Oxygen ;  180 min
Reference
Dramatic effect of atmosphere on product distribution from steady-state photolysis of triarylphosphines
Yasui, Shinro; et al, Bulletin of the Chemical Society of Japan, 2014, 87(9), 988-996

Synthetic Circuit 14

Reaction Conditions
1.1 Solvents: Dichloromethane-d2 ;  16 h, rt
Reference
Gold peroxide complexes and the conversion of hydroperoxides into gold hydrides by successive oxygen-transfer reactions
Rpsca, Dragos-Adrian; et al, Nature Communications, 2013, 4, 3167/1-3167/7

Synthetic Circuit 15

Reaction Conditions
1.1 Solvents: Benzene-d6 ;  16 h, rt
Reference
Gold peroxide complexes and the conversion of hydroperoxides into gold hydrides by successive oxygen-transfer reactions
Rpsca, Dragos-Adrian; et al, Nature Communications, 2013, 4, 3167/1-3167/7

Synthetic Circuit 16

Reaction Conditions
1.1 Solvents: Dichloromethane-d2
Reference
Gold peroxide complexes and the conversion of hydroperoxides into gold hydrides by successive oxygen-transfer reactions
Rpsca, Dragos-Adrian; et al, Nature Communications, 2013, 4, 3167/1-3167/7

Synthetic Circuit 17

Reaction Conditions
1.1 Solvents: Toluene ;  12 h, rt
Reference
N-heterocyclic carbene complexes of palladium in oxygen atom transfer reactions involving the making and breaking of N-O bonds
Cai, Xiaochen; et al, Inorganica Chimica Acta, 2017, 468, 285-293

Synthetic Circuit 18

Reaction Conditions
1.1 Solvents: Toluene ,  Dodecane ;  12 h, rt
2.1 Solvents: Benzene-d6 ;  16 h, rt
Reference
Gold peroxide complexes and the conversion of hydroperoxides into gold hydrides by successive oxygen-transfer reactions
Rpsca, Dragos-Adrian; et al, Nature Communications, 2013, 4, 3167/1-3167/7

Synthetic Circuit 19

Reaction Conditions
1.1 Reagents: Hydrogen peroxide ,  Oxygen Solvents: Toluene ,  Water ;  30 min, rt
2.1 Solvents: Dichloromethane-d2
Reference
Gold peroxide complexes and the conversion of hydroperoxides into gold hydrides by successive oxygen-transfer reactions
Rpsca, Dragos-Adrian; et al, Nature Communications, 2013, 4, 3167/1-3167/7

Synthetic Circuit 20

Reaction Conditions
1.1 Solvents: Acetone ;  16 h, 60 °C
2.1 Solvents: Dichloromethane-d2 ;  16 h, rt
Reference
Gold peroxide complexes and the conversion of hydroperoxides into gold hydrides by successive oxygen-transfer reactions
Rpsca, Dragos-Adrian; et al, Nature Communications, 2013, 4, 3167/1-3167/7

Synthetic Circuit 21

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water ;  rt
2.1 Reagents: Sodium amide Solvents: Toluene ;  24 h, reflux
Reference
New reactions and reactive intermediates in the pyrolysis of cyclic phosphonium ylides
Aitken, R. Alan; et al, ARKIVOC (Gainesville, 2017, (3), 293-301

Synthetic Circuit 22

Reaction Conditions
1.1 Solvents: Dichloromethane-d2
2.1 Solvents: Acetone ;  16 h, 60 °C
3.1 Solvents: Dichloromethane-d2 ;  16 h, rt
Reference
Gold peroxide complexes and the conversion of hydroperoxides into gold hydrides by successive oxygen-transfer reactions
Rpsca, Dragos-Adrian; et al, Nature Communications, 2013, 4, 3167/1-3167/7

Synthetic Circuit 23

Reaction Conditions
1.1 Solvents: Dichloromethane-d2
2.1 Solvents: Toluene ,  Dodecane ;  12 h, rt
3.1 Solvents: Benzene-d6 ;  16 h, rt
Reference
Gold peroxide complexes and the conversion of hydroperoxides into gold hydrides by successive oxygen-transfer reactions
Rpsca, Dragos-Adrian; et al, Nature Communications, 2013, 4, 3167/1-3167/7

Tri-p-tolylphosphine Oxide Raw materials

Tri-p-tolylphosphine Oxide Preparation Products

Tri-p-tolylphosphine Oxide Suppliers

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